Superior Molecular Weight Efficiency vs. Ethyl Ester Analog for Mass-Sensitive Applications
In drug discovery, minimizing molecular weight is often correlated with improved pharmacokinetic properties. The target methyl ester has a molecular weight of 236.09 g/mol, which is 5.6% lower than the ethyl ester analog (ethyl 2-bromo-4-methylthiazole-5-carboxylate, CAS 22900-83-0) at 250.11 g/mol . This difference, while seemingly small, can be significant in structure-activity relationship (SAR) campaigns where even marginal reductions in molecular weight can enhance membrane permeability and reduce non-specific binding [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 236.09 |
| Comparator Or Baseline | Ethyl 2-bromo-4-methylthiazole-5-carboxylate: 250.11 |
| Quantified Difference | 14.02 g/mol (5.6% lower) |
| Conditions | Calculated from molecular formula |
Why This Matters
The lower molecular weight of the methyl ester may offer a pharmacokinetic advantage over the ethyl ester analog, making it a preferred choice for medicinal chemistry programs focused on lead optimization and oral bioavailability.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3-25. View Source
